N,N-Diisopropylethylamine
CAS No.: 7087-68-5
Cat. No.: VC20839810
Molecular Formula: C8H19N
Molecular Weight: 129.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7087-68-5 |
|---|---|
| Molecular Formula | C8H19N |
| Molecular Weight | 129.24 g/mol |
| IUPAC Name | N-ethyl-N-propan-2-ylpropan-2-amine |
| Standard InChI | InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3 |
| Standard InChI Key | JGFZNNIVVJXRND-UHFFFAOYSA-N |
| SMILES | CCN(C(C)C)C(C)C |
| Canonical SMILES | CCN(C(C)C)C(C)C |
| Boiling Point | 126.5 °C |
Introduction
Physical and Chemical Properties
Physical Properties
The physical properties of N,N-Diisopropylethylamine are summarized in the following table:
N,N-Diisopropylethylamine is readily soluble in most organic solvents but has limited solubility in water .
Chemical Properties
N,N-Diisopropylethylamine functions as a strong base due to the presence of the lone pair on the nitrogen atom, which can accept protons . The compound's basicity is quantified by its proton affinity (994.30 kJ/mol) and gas phase basicity (963.50 kJ/mol) . Despite its strong basicity, the compound's steric hindrance makes it a poor nucleophile, preventing it from participating in nucleophilic substitution reactions that would form quaternary ammonium salts .
Thermodynamic Properties
The thermodynamic properties of N,N-Diisopropylethylamine are presented in the table below:
The heat capacity at constant pressure (Cp,gas) varies with temperature, ranging from approximately 261.03 J/mol×K at 394.00 K to around 341.72 J/mol×K at 563.76 K .
Synthesis and Preparation
Industrial Synthesis Methods
N,N-Diisopropylethylamine is industrially prepared by the alkylation of diisopropylamine with diethyl sulfate . This synthesis method offers scalability and efficiency for commercial production, making the compound widely available for various applications in research and industry .
Laboratory Preparation
In laboratory settings, the preparation follows similar principles as industrial methods, utilizing the alkylation of diisopropylamine with diethyl sulfate . The reaction proceeds through electrophilic substitution, where the nitrogen atom of diisopropylamine attacks the electrophilic carbon of diethyl sulfate, resulting in the formation of N,N-Diisopropylethylamine .
Purification Techniques
The purification of N,N-Diisopropylethylamine typically involves distillation. For higher purity requirements, the compound can be distilled from:
These distillation processes help remove impurities and ensure the compound's quality for sensitive chemical applications . The purified compound should be stored in the absence of carbon dioxide due to its strong basicity .
Applications in Chemistry
Role as a Base in Organic Synthesis
N,N-Diisopropylethylamine serves as an efficient proton scavenger in organic synthesis due to its combination of strong basicity and poor nucleophilicity . This unique property profile makes it particularly valuable in:
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Reactions with highly reactive alkylating agents, where the compound's steric hindrance prevents quaternization
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Protection of alcohols as substituted ethers in protecting group chemistry
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Selective alkylation of secondary amines to tertiary amines by alkyl halides, avoiding unwanted Menshutkin reactions that would form quaternary ammonium salts
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Serving as a base in transition metal-catalyzed cross-coupling reactions
Applications in Peptide Chemistry
N,N-Diisopropylethylamine plays a crucial role in peptide synthesis as a base during the coupling of amino acids . Its importance in this application stems from:
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Its ability to act as a hindered base in amide coupling reactions between carboxylic acids (typically activated as acid chlorides) and nucleophilic amines
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Its limited competition with the nucleophilic amine in coupling reactions due to its poor nucleophilicity
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Its influence on the degree of racemization during coupling reactions through its steric nature and basicity
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Its utility in the synthesis of mannosylated ovalbumin peptides
Catalytic Applications
N,N-Diisopropylethylamine has several important catalytic applications:
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Used as a base in palladium(0)-catalyzed alkoxycarbonylation of both allyl acetates and phosphates, where it neutralizes the produced phosphoric acid
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Combined with boryl triflates for enolate synthesis of ketones in directed cross-aldol reactions
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Employed in C–N coupling of aryl halides with nitroarenes in the presence of nickel catalyst
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Facilitates various transition metal-catalyzed transformations as a non-nucleophilic base
Other Research Applications
Beyond its common applications, N,N-Diisopropylethylamine has been utilized in:
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The preparation of (-)-Gambierol, a marine polycyclic ether toxin
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The synthesis of potent inhibitors of human brain memapsin, which is important in Alzheimer's disease research
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Serving as an intermediate in the synthesis of anesthetics and herbicides
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Participating in various specialized catalytic reactions as a sterically hindered amine
Stability and Reactivity
Stability Under Various Conditions
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The compound should be stored away from carbon dioxide due to its strong basicity
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It should be kept away from heat sources due to its high flammability (flash point of 9.5°C)
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Long-term stability may require storage under inert atmosphere to prevent degradation
Reactivity Patterns
N,N-Diisopropylethylamine exhibits specific reactivity patterns:
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Acts as a base by accepting protons through its nitrogen lone pair
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Shows limited nucleophilicity due to steric hindrance around the nitrogen center
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Can participate in acid-base neutralization reactions, particularly useful in synthetic protocols requiring the neutralization of acid by-products
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Serves effectively as a general base catalyst in various organic transformations
Incompatibilities and Hazards
N,N-Diisopropylethylamine has several important incompatibilities and potentially hazardous reactions:
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Exhibits violent reactions with nitrates, oxidizing agents, and peroxides
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Reacts very exothermically with halogens and strong acids, with the possibility of spitting
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Can form toxic products such as n-nitrosamines when combined with nitrous acid, oxygen, nitrosating agents, and nitrates
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Highly flammable with a low flash point (9.5°C), requiring appropriate handling precautions
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